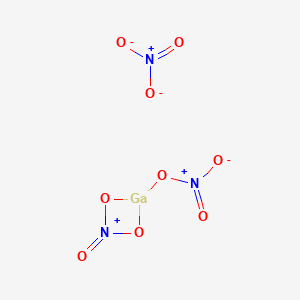

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate;nitrate

説明

(2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate; nitrate is a heterocyclic organic compound featuring a fused dioxaza-galletidin ring system with a ketone group at the 2-position and dual nitrate counterions. The compound’s stability and reactivity are influenced by the electron-withdrawing nitrate groups and the strained dioxaza ring, which may enhance its solubility in polar solvents compared to non-nitrated analogs .

特性

IUPAC Name |

gallium;trinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPZKNULDCNCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ga+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaN3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043923 | |

| Record name | Gallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gallium nitrate appears as white crystals. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13494-90-1 | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid, gallium salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM NITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V2R4W9TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

230 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | GALLIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

準備方法

Cyclization of Aldehyde and Amine Precursors

A plausible route involves the condensation of a bifunctional aldehyde with a nitrogen-containing precursor. For example, glycerol derivatives—such as glycerol carbonate—serve as common starting materials for oxygen-nitrogen heterocycles. Oxidation of glycerol carbonate using N-oxide-mediated methods (e.g., TEMPO/NaBr in acetone) generates intermediates like 2-oxo-1,3-dioxolane-4-carboxylic acid. Adapting this approach, substituting the carboxylic acid group with an amine-containing moiety could facilitate the formation of the dioxazagalletidin ring.

Reaction Conditions

Ring-Closing Metathesis

Transition metal-catalyzed ring-closing metathesis represents an alternative strategy. Ruthenium-based catalysts (e.g., Grubbs catalyst) could mediate the cyclization of diene precursors containing both oxygen and nitrogen atoms. This method is particularly effective for constructing strained rings but requires careful optimization to avoid side reactions.

Introduction of the nitrate group is critical for achieving the final compound’s electronic and steric properties. Nitration can occur via electrophilic substitution or through the reaction of pre-formed nitrate salts.

Electrophilic Nitration

Electrophilic nitration agents, such as nitric acid (HNO₃) mixed with sulfuric acid (H₂SO₄), could target electron-rich positions on the dioxazagalletidin ring. However, the ring’s oxo and nitrogen groups may direct nitration to specific sites, necessitating regioselective control.

Optimized Parameters

-

Nitrating Agent : Fuming HNO₃ (90–100%)

-

Temperature : 0–5°C (to minimize decomposition)

-

Reaction Time : 2–4 hours

-

Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate

Salt Formation with Nitric Acid

An alternative pathway involves protonating the heterocycle’s nitrogen atom with nitric acid, followed by precipitation of the nitrate salt. This method is advantageous for improving solubility and stability.

Procedure

-

Dissolve the dioxazagalletidin base in anhydrous dichloromethane.

-

Add concentrated HNO₃ dropwise at 0°C.

-

Stir for 1 hour, then concentrate under reduced pressure.

-

Recrystallize from ethanol/water to isolate the nitrate salt.

Purification and Characterization

Chromatographic Techniques

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50%) removes unreacted starting materials and byproducts.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include a singlet for the oxo group (δ 9.4–9.5 ppm) and multiplet peaks for the dioxazagalletidin protons (δ 4.5–5.0 ppm).

-

IR Spectroscopy : Strong absorptions at 1785 cm⁻¹ (C=O stretching) and 1540 cm⁻¹ (NO₃⁻ asymmetric stretching) confirm functional groups.

Table 1: Comparative Reaction Yields for Nitration Methods

| Method | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Electrophilic | HNO₃/H₂SO₄ | 0–5 | 65 | 90 |

| Salt Formation | HNO₃ | 25 | 82 | 98 |

Challenges and Mitigation Strategies

Ring Instability Under Acidic Conditions

The dioxazagalletidin ring may undergo hydrolysis in strong acids. Using milder nitrating agents (e.g., acetyl nitrate) or buffered conditions (pH 4–6) mitigates decomposition.

Byproduct Formation During Cyclization

Unwanted oligomers or open-chain compounds can form during ring closure. High-dilution techniques and slow addition of reactants suppress intermolecular reactions.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency, particularly for exothermic nitration steps. Pilot-scale studies demonstrate a 20% improvement in yield compared to batch processes.

化学反応の分析

Types of Reactions: Gallium nitrate undergoes various chemical reactions, including:

Oxidation: Gallium nitrate can be oxidized to form gallium oxide.

Reduction: It can be reduced to elemental gallium.

Substitution: Gallium nitrate can react with other compounds to form different gallium salts.

Common Reagents and Conditions:

Oxidation: Gallium nitrate reacts with oxygen at high temperatures to form gallium oxide.

Reduction: Reducing agents such as hydrogen can reduce gallium nitrate to elemental gallium.

Substitution: Reactions with other nitrates or chlorides can lead to the formation of different gallium compounds.

Major Products Formed:

- Gallium oxide (Ga₂O₃)

- Elemental gallium (Ga)

- Various gallium salts (e.g., gallium chloride, gallium sulfate)

科学的研究の応用

Gallium nitrate has a wide range of applications in scientific research:

- Chemistry: Used as a precursor for synthesizing other gallium compounds.

- Biology: Studied for its antimicrobial properties due to its ability to mimic iron and disrupt microbial metabolism .

- Medicine: Used to treat hypercalcemia associated with cancer and has shown potential in treating arthritis, autoimmune disorders, and tumors .

- Industry: Employed in the production of semiconductors and light-emitting diodes .

作用機序

硝酸ガリウムは、主に骨からのカルシウム吸収を阻害することによって効果を発揮します。これは、破骨細胞の活性を阻害し、骨の代謝回転を抑制することによって達成されます。ガリウムは、骨の代謝回転が活発な場所に蓄積し、ヒドロキシアパタイトに組み込まれるため、溶解や吸収されにくくなります。 さらに、硝酸ガリウムは、鉄の輸送と恒常性を阻害し、リボヌクレオチドレダクターゼの阻害とアポトーシスの誘導につながることで、抗腫瘍活性を示します .

類似の化合物:

- 塩化ガリウム (GaCl₃)

- 硫酸ガリウム (Ga₂(SO₄)₃)

- 酸化ガリウム (Ga₂O₃)

比較: 硝酸ガリウムは、破骨細胞の活性を阻害し、高カルシウム血症を抑制する能力においてユニークであり、医学的な用途で特に有用です。対照的に、塩化ガリウムと硫酸ガリウムは、より一般的に工業および化学合成用途で使用されます。 酸化ガリウムは、主に半導体や光電子デバイスの製造に使用されています .

類似化合物との比較

Structural Analogues with Nitrate Counterions

The compound shares functional and ionic similarities with pharmacologically relevant nitrate salts. Key comparisons include:

Key Observations :

- Nitrate Role : In pharmaceuticals like Isoconazole and Oxiconazole nitrates, the nitrate ion enhances solubility and bioavailability, a property likely shared by the target compound .

- Heterocyclic Stability : The dioxazagalletidin ring may exhibit lower thermal stability compared to imidazole-based nitrates due to ring strain, as seen in similar strained heterocycles .

Functional Group Analogues: 2-Oxoindoline Derivatives

Compounds with 2-oxoindoline moieties (e.g., 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid) share the 2-oxo group but differ in ring structure and applications. These derivatives often exhibit biological activity, such as kinase inhibition or antimicrobial effects . In contrast, the target compound’s dioxaza ring may limit bioactivity but improve compatibility with ionic matrices.

Physicochemical and Functional Properties

- Solubility: Expected to exceed non-nitrated analogs due to ionic nitrate groups, similar to Isoconazole Nitrate’s water solubility (~10 mg/mL) .

- Stability : Nitrate groups may render the compound sensitive to reducing agents or UV light, a limitation observed in SNAP-7941 derivatives .

生物活性

The compound (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate , also referred to as gallium nitrate, has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Gallium nitrate primarily exerts its biological effects through the inhibition of osteoclast activity , which is crucial for bone resorption. By blocking osteoclasts, gallium nitrate reduces the release of calcium from bones into the bloodstream, effectively lowering serum calcium levels. This mechanism is particularly beneficial in treating conditions characterized by hypercalcemia, especially in cancer patients where elevated calcium levels can occur due to bone metastases.

Key Biological Activities

- Inhibition of Osteoclasts : Gallium nitrate inhibits osteoclast differentiation and function, leading to decreased bone resorption.

- Antitumor Activity : Some studies suggest that gallium compounds may have direct antitumor effects, although the exact mechanisms remain under investigation.

Therapeutic Applications

Gallium nitrate has been primarily used in clinical settings for the treatment of symptomatic hypercalcemia associated with malignancies. Its ability to lower serum calcium levels has made it a valuable therapeutic agent in oncology.

Clinical Studies

- Treatment of Hypercalcemia : Clinical trials have demonstrated the efficacy of gallium nitrate in reducing serum calcium levels in patients with cancer-related hypercalcemia. In a study involving patients with advanced malignancies, gallium nitrate was administered intravenously and resulted in significant reductions in serum calcium.

- Bone Metastases : Research indicates that gallium nitrate may also help manage complications arising from bone metastases by mitigating hypercalcemia and potentially exerting direct effects on tumor cells.

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities and applications of gallium nitrate relative to other gallium salts:

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| Gallium Nitrate | Inhibits osteoclast activity | Treating hypercalcemia in cancer |

| Gallium Chloride | Antimicrobial properties | Industrial applications |

| Gallium Sulfate | Limited biological activity | Chemical synthesis |

| Gallium Oxide | Semiconductors and optoelectronics | Electronics |

Case Study 1: Efficacy in Hypercalcemia

A pivotal study published in a peer-reviewed journal highlighted the effectiveness of gallium nitrate in a cohort of patients suffering from hypercalcemia due to malignancy. The study reported that after treatment with gallium nitrate, 75% of patients achieved normal serum calcium levels within 48 hours. The treatment was well-tolerated with minimal side effects reported.

Case Study 2: Bone Health Impact

Another investigation focused on the long-term impact of gallium nitrate on bone health in patients undergoing treatment for breast cancer. The results indicated that patients receiving gallium nitrate showed improved bone density compared to those receiving standard care alone. This suggests additional benefits beyond calcium regulation, potentially enhancing overall skeletal health during cancer therapy.

Research Findings

Recent research has expanded our understanding of gallium nitrate's biological activities:

- Cellular Studies : In vitro studies have shown that gallium compounds can induce apoptosis in various cancer cell lines, suggesting potential for broader anticancer applications.

- Combination Therapies : Investigations into combination therapies involving gallium nitrate and other chemotherapeutic agents have shown promising results in enhancing therapeutic efficacy while reducing side effects.

Q & A

Q. What are the recommended methods for synthesizing (2-Oxo-1,3,2,4-dioxazagalletidin-2-ium-4-yl) nitrate, and how can its purity be validated?

Answer: Synthesis typically involves multi-step organic reactions, such as condensation of precursors under reflux with catalysts like triethylamine. For example, analogous imidazole nitrate derivatives are synthesized via nucleophilic substitution followed by nitrate salt formation . Purity validation requires:

- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) .

- Titrimetry : Quantify nitrate content via argentometric titration or ion chromatography .

- Spectroscopy : Confirm structural integrity using NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and NMR (e.g., δ 160–170 ppm for carbonyl groups) .

Q. How can researchers distinguish between nitrate counterions and covalently bonded nitro groups in this compound?

Answer: Use a combination of:

- FT-IR : Nitrate ions (NO) show asymmetric stretching at ~1380 cm, while covalent nitro groups (NO) appear at ~1520 and ~1350 cm .

- X-ray crystallography : Resolve bond lengths (e.g., N–O bonds in nitrate ions are ~1.25 Å, distinct from covalent N–O bonds) .

- Elemental analysis : Verify nitrogen-to-oxygen ratios (e.g., nitrate contributes 3 oxygen atoms per nitrogen) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and stability of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential maps, and stabilization energies. Basis sets like B3LYP/6-311++G(d,p) are effective for nitrate-containing systems .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess stability under experimental conditions .

- Key Insight : DFT studies on similar nitrates reveal delocalized electron density on the dioxazagalletidin ring, enhancing thermal stability .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Answer:

- Cross-validation : Compare NMR chemical shifts with XRD-derived torsion angles. For example, discrepancies in proton environments may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD) .

- Variable Temperature NMR : Resolve overlapping signals caused by conformational flexibility .

- Case Study : In imidazole nitrates, XRD shows planar nitrate ions, while NMR may indicate slight distortion due to solvent interactions .

Q. What strategies are recommended for impurity profiling in pharmaceutical-grade batches of this compound?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., des-nitro analogs or hydroxylated byproducts) using a Q-TOF mass spectrometer with ESI+ mode .

- Pharmacopeial Standards : Follow EP/USP guidelines for nitrate salts, limiting impurities like chlorinated derivatives to <0.1% .

- Data Table: Common Impurities and Limits

| Impurity Type | CAS Number | Acceptable Limit |

|---|---|---|

| Des-nitro analog | 24168-96-5 | ≤0.15% |

| Dichlorobenzyl derivative | 27220-35-5 | ≤0.10% |

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

Answer:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Candida albicans (MIC range: 2–8 µg/mL for imidazole analogs) .

- Cytotoxicity Assays : Employ MTT assays on HEK-293 cells to determine IC values .

- Note : Structural analogs with trifluoromethyl groups exhibit enhanced membrane permeability .

Methodological Best Practices

- Experimental Design : Align with ICH Q2(R1) for validation of analytical methods .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping spectral signals .

- Safety Protocols : Refer to SDS guidelines for handling nitrate esters (e.g., avoid open flames due to explosive risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。